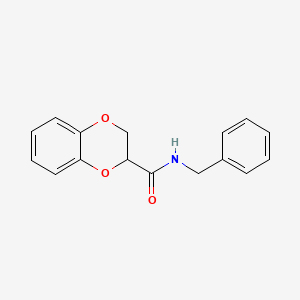![molecular formula C29H29N3O4 B5148359 methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5148359.png)
methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the class of pyrrolidine-2,5-dione derivatives and is commonly referred to as MDPBP.
Mécanisme D'action
MDPBP acts as a potent inhibitor of dopamine reuptake, which leads to an increase in the concentration of dopamine in the brain. This increase in dopamine concentration is thought to be responsible for the psychoactive effects of MDPBP, including its stimulant and euphoric properties.
Biochemical and Physiological Effects:
MDPBP has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to produce feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of MDPBP use are not well understood, and further research is needed to fully understand its impact on the body.
Avantages Et Limitations Des Expériences En Laboratoire
MDPBP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its psychoactive effects can make it difficult to work with, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for the study of MDPBP, including the development of new synthetic methods for its production, the investigation of its potential therapeutic uses, and the exploration of its long-term effects on the body. Additionally, further research is needed to fully understand the mechanism of action of MDPBP and its impact on dopamine signaling in the brain.
Conclusion:
In conclusion, MDPBP is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its potent dopamine reuptake inhibition and psychoactive effects make it a valuable tool for studying the brain and its functions. However, caution should be exercised when working with this compound, and further research is needed to fully understand its impact on the body and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of MDPBP involves the reaction of 4-benzyloxy-2,5-dioxopyrrolidine with diphenylmethylpiperazine in the presence of a base. The resulting product is then treated with methyl iodide to obtain MDPBP. This method has been reported in the literature and has been successfully used to synthesize MDPBP in high yields.
Applications De Recherche Scientifique
MDPBP has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It is commonly used as a reference standard in the analysis of designer drugs and has been found to be a potent dopamine reuptake inhibitor. MDPBP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
methyl 4-[3-(4-benzhydrylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-36-29(35)23-12-14-24(15-13-23)32-26(33)20-25(28(32)34)30-16-18-31(19-17-30)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPFEPMZBXYIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5148280.png)
![(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5148281.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyaniline](/img/structure/B5148287.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5148288.png)
![1-(4-chlorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5148295.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5148314.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![2,4-dimethoxy-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzenesulfonohydrazide](/img/structure/B5148325.png)
![ethyl 2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5148329.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
![1-(diphenylmethyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B5148340.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)
![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)
